molecular formula C6H13NO2S B1527207 N-(2-methanesulfonylethyl)cyclopropanamine CAS No. 947723-53-7

N-(2-methanesulfonylethyl)cyclopropanamine

Cat. No.: B1527207
CAS No.: 947723-53-7
M. Wt: 163.24 g/mol
InChI Key: CZELEQBIQIGLCK-UHFFFAOYSA-N
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Description

N-(2-methanesulfonylethyl)cyclopropanamine is a functionalized cyclopropanamine compound of significant interest in medicinal chemistry and drug discovery research. These compounds are recognized as potent inhibitors of Lysine-specific demethylase 1 (LSD1), an FAD-dependent enzyme that regulates gene expression by demethylating mono- and dimethylated lysines on histone 3 . Inhibition of LSD1 leads to an increase in histone methylation marks, which can alter gene expression patterns and represents a promising epigenetic therapeutic strategy . As such, this compound is a valuable chemical tool for researching novel treatments for a range of central nervous system (CNS) disorders, including schizophrenia, Alzheimer's disease, Fragile X syndrome, epilepsy, and drug addiction . The core structure features a cyclopropanamine moiety, which is often essential for the biological activity of this class of inhibitors, linked to a methanesulfonylethyl group that can influence the molecule's physicochemical properties and binding affinity. Researchers can utilize this compound in in vitro enzymatic assays to study epigenetic mechanisms and screen for potential therapeutic agents . The product is provided for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-methylsulfonylethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-10(8,9)5-4-7-6-2-3-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZELEQBIQIGLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Methanesulfonylethyl)cyclopropanamine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.

Structural Overview

This compound is characterized by a cyclopropane ring, which is known for enhancing the pharmacological properties of compounds. The presence of a methanesulfonyl group contributes to its solubility and reactivity, making it an attractive candidate for further investigation in drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of cyclopropane derivatives, including this compound. Cyclopropane structures are often associated with improved efficacy against various pathogens due to their ability to interact effectively with biological targets.

Research Findings

  • In Vitro Antibacterial Activity :
    • A study evaluated the antibacterial effects of several cyclopropane derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that certain derivatives exhibited moderate to strong antibacterial activity, suggesting that modifications in the cyclopropane structure can enhance bioactivity .
  • Antifungal Properties :
    • The compound was also tested for antifungal activity against Candida albicans. Results showed that some derivatives demonstrated significant antifungal effects, with MIC values comparable to established antifungal agents .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest:

  • Target Interaction : The cyclopropane moiety may enhance binding affinity to target proteins involved in bacterial cell wall synthesis or fungal membrane integrity.
  • Enzyme Inhibition : Some studies indicate that compounds with similar structures can inhibit key enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory responses .

Case Studies

Several case studies have been conducted to explore the broader implications of using this compound in therapeutic applications:

  • Case Study 1 : A series of derivatives were synthesized and screened for their antimicrobial properties. The findings revealed that structural modifications significantly influenced bioactivity, leading to the identification of promising candidates for further development .
  • Case Study 2 : Another study focused on the anti-inflammatory potential of cyclopropane derivatives, revealing that certain compounds exhibited selective inhibition of COX enzymes, indicating potential use in treating inflammatory conditions .

Data Tables

To summarize the findings related to the biological activity of this compound, the following tables present key data from relevant studies:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coliMIC (µg/mL) against C. albicans
F1163216
F28168
F3326432

Table 1: Minimum Inhibitory Concentration (MIC) values for various derivatives of this compound.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
The unique structural characteristics of N-(2-methanesulfonylethyl)cyclopropanamine make it a candidate for developing novel therapeutic agents. Its sulfonamide functional group can interact with biological targets effectively, potentially leading to new treatments for various diseases.

  • Case Study: Antiviral Compounds
    Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, a patent describes the synthesis of compounds that include cyclopropanamine derivatives as potential antiviral agents, highlighting their importance in drug discovery .

Organic Synthesis

Synthetic Applications
this compound can serve as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in synthesizing more complex molecules.

  • Ligand Development
    The compound has been utilized in developing ligands for metal-catalyzed reactions, enhancing the efficiency of coupling reactions such as the Suzuki-Miyaura coupling . This application showcases its role in facilitating organic transformations.

Research Findings

Recent studies have focused on the synthesis and application of cyclopropylamines, including this compound. A notable study demonstrated its use in asymmetric synthesis processes, yielding products with high enantioselectivity . Furthermore, its application in photocycloaddition reactions has opened new avenues for creating complex organic structures .

Comparison with Similar Compounds

Reactivity and Stability

The sulfonyl group enhances stability under physiological conditions compared to nitro or benzyl-substituted analogs (e.g., N-[(2-nitrophenyl)methyl]cyclopropanamine in ). However, like other amines, it may undergo oxidation or nucleophilic substitution reactions .

Physicochemical Properties

Key Properties (Inferred)

Property N-(2-Methanesulfonylethyl)cyclopropanamine N-(4-Methylbenzyl)cyclopropanamine N-[(2-Nitrophenyl)methyl]cyclopropanamine
Molecular Formula C7H15NO2S C11H15N C10H12N2O2
Molecular Weight (g/mol) ~193.26 ~161.24 192.21
Polar Groups Sulfonyl (-SO2-) Benzyl (-CH2C6H4CH3) Nitro (-NO2)
Solubility (Predicted) High in polar solvents (e.g., DMSO, water) Moderate in organic solvents Low in water, soluble in DCM
Boiling/Melting Point Likely >200°C (decomposes) Not reported Not reported

The sulfonyl group in the target compound increases its polarity, improving aqueous solubility compared to benzyl or nitro-substituted analogs. This property is critical for bioavailability in drug design .

Pharmacological and Toxicological Data

Bioactivity (Inferred)

Cyclopropanamine derivatives are explored for antimicrobial and anticancer applications. For example:

  • The sulfonyl group in the target compound may enhance binding to enzymes (e.g., carbonic anhydrase inhibitors), a common feature of sulfonamide drugs .

Preparation Methods

Detailed Preparation Method

A representative preparation method, as reported by Vulcanchem (2023), can be summarized as follows:

  • Starting Materials:

    • Cyclopropanamine
    • Methanesulfonylethyl halide or a related reactive intermediate
  • Reaction Conditions:

    • The reaction is typically conducted under reflux conditions to ensure complete conversion.
    • The reaction time varies but is generally around 1 hour.
    • Use of glacial acetic acid as a solvent or reaction medium to facilitate the reaction and improve yield.
  • Workup Procedure:

    • After completion, the reaction mixture is cooled below 50°C.
    • The solvent is removed under reduced pressure.
    • The residue is dissolved in an organic solvent such as ethyl acetate or methylene chloride.
    • The solution is washed sequentially with water, saturated aqueous sodium bicarbonate, and brine to remove impurities.
    • Drying over anhydrous magnesium sulfate or sodium sulfate follows.
    • The solvent is evaporated under vacuum.
    • The crude product is recrystallized from a binary solvent system, commonly ethanol and acetone, to improve purity.
    • The final product is isolated by vacuum filtration, washed with ethanol, and dried.
  • Yield:

    • High yields are reported, typically around 97% under optimized conditions.

Experimental Data Table

Parameter Details
Starting amine Cyclopropanamine
Electrophile Methanesulfonylethyl halide
Solvent Glacial acetic acid, ethyl acetate, methylene chloride
Reaction temperature Reflux (~100°C)
Reaction time 1 hour
Workup Cooling, solvent removal under vacuum, washing with water, saturated NaHCO3, brine, drying over MgSO4
Purification Recrystallization from ethanol/acetone
Yield 97%

Q & A

Q. Optimization Strategies :

  • Temperature control : Maintain 0–25°C to minimize side reactions (e.g., cyclopropane ring opening) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .
  • Catalysis : Transition-metal catalysts (e.g., Pt in hydrogenation) improve selectivity for reductive pathways .

Q. Table 1: Comparative Synthesis Methods

MethodConditionsYield (%)Key Reference
Nucleophilic SubstitutionK2_2CO3_3, DMF, 25°C65–75
Reductive AminationH2_2/Pt, ethanol, 50°C80–85
Continuous FlowAutomated reactor, 30°C90+

How should researchers handle and store this compound to ensure safety and stability?

Basic Research Question

  • Storage : Store in airtight containers at 0–6°C to prevent degradation . Desiccate to avoid hygroscopic absorption.
  • Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to minimize inhalation/contact .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .

Q. Stability Considerations :

  • The compound is stable under inert atmospheres but may decompose in the presence of strong acids/bases or UV light .

What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm cyclopropane ring integrity and sulfonylethyl linkage .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ = 192.2) .
  • Elemental Analysis : Validate C, H, N, S content against theoretical values .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. Table 2: Key Analytical Parameters

TechniqueTarget DataReference
1^1H NMRδ 0.8–1.2 (cyclopropane protons)
HRMSm/z 192.2 (calculated)
HPLC Retention8.2 min (C18 column, MeOH/H2_2O)

How can computational modeling predict the interaction of this compound with biological targets?

Advanced Research Question

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to enzymes/receptors. The methanesulfonyl group’s electron-withdrawing properties enhance hydrogen bonding with active sites .
  • Molecular Dynamics (MD) : Simulate conformational stability in aqueous or lipid environments (e.g., using GROMACS) .
  • InChI Codes : Leverage standardized identifiers (e.g., InChI=1S/C6H13NO2S) for database comparisons .

What strategies resolve discrepancies in biological activity data across studies involving this compound?

Advanced Research Question

  • Assay Variability : Control for pH, temperature, and solvent (e.g., DMSO concentration) to ensure reproducibility .
  • Purity Validation : Cross-check via HPLC and NMR to rule out degradation products .
  • Target Selectivity : Use knockout models or siRNA to confirm specificity for suspected targets (e.g., GPCRs) .

How do structural modifications to the cyclopropane or sulfonylethyl groups affect the compound’s bioactivity?

Advanced Research Question

  • Cyclopropane Ring : Substituting with larger rings (e.g., cyclohexane) reduces strain energy but may lower binding affinity .
  • Sulfonylethyl Group : Replacing methanesulfonyl with nitro or halogen groups alters electron density and solubility .

Q. Table 3: Structure-Activity Relationship (SAR) Trends

ModificationEffect on ActivityReference
Cyclopropane → Cyclohexane↓ Binding affinity
Methanesulfonyl → Nitro↑ Solubility, ↓ Stability

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methanesulfonylethyl)cyclopropanamine
Reactant of Route 2
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N-(2-methanesulfonylethyl)cyclopropanamine

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